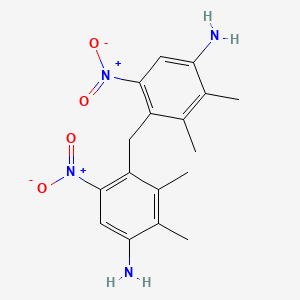
4,4'-Methylenebis(2,3-dimethyl-5-nitroaniline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) is an organic compound with the molecular formula C17H20N4O4. It is a derivative of aniline, featuring two nitro groups and two methyl groups on each benzene ring, connected by a methylene bridge. This compound is known for its applications in various fields, including dye manufacturing and as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) typically involves the condensation of 2,3-dimethyl-5-nitroaniline with formaldehyde. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the methylene bridge between the two aniline derivatives .
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
化学反应分析
Types of Reactions
4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can be oxidized to form corresponding quinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., chlorine gas).
Major Products
Reduction: 4,4’-Methylenebis(2,3-dimethyl-5-aminoaniline).
Oxidation: Corresponding quinones.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments. It is also employed in the preparation of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the manufacturing of polymers, resins, and other materials
作用机制
The mechanism of action of 4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) involves its interaction with biological molecules. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also act as an electron acceptor in redox reactions, influencing cellular redox balance .
相似化合物的比较
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for the determination of lead.
4,4’-Methylenebis(2,6-dimethylaniline): Used in the preparation of polymers and resins.
Uniqueness
4,4’-Methylenebis(2,3-dimethyl-5-nitroaniline) is unique due to the presence of both nitro and methyl groups on the aromatic rings, which impart distinct chemical and biological properties. The nitro groups enhance its reactivity in reduction and substitution reactions, while the methyl groups influence its solubility and stability.
属性
CAS 编号 |
834902-03-3 |
|---|---|
分子式 |
C17H20N4O4 |
分子量 |
344.4 g/mol |
IUPAC 名称 |
4-[(4-amino-2,3-dimethyl-6-nitrophenyl)methyl]-2,3-dimethyl-5-nitroaniline |
InChI |
InChI=1S/C17H20N4O4/c1-8-10(3)14(18)6-16(20(22)23)12(8)5-13-9(2)11(4)15(19)7-17(13)21(24)25/h6-7H,5,18-19H2,1-4H3 |
InChI 键 |
ACEDXAOJBKMVJR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1N)[N+](=O)[O-])CC2=C(C=C(C(=C2C)C)N)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-](/img/structure/B12540467.png)
![2,3,4-Trichloro-5-{[(thiiran-2-yl)methoxy]methyl}thiophene](/img/structure/B12540469.png)
![1-[(Cyclopentanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12540482.png)
![N-[4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]benzamide](/img/structure/B12540487.png)
![5-[(4-Ethenyl-2,6-difluorophenyl)ethynyl]-1,2,3-trifluorobenzene](/img/structure/B12540493.png)
![2-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzene-1-thiol](/img/structure/B12540500.png)
![Pyrrolidine, 1-[4-(2-nitro-1-phenylethyl)phenyl]-](/img/structure/B12540503.png)
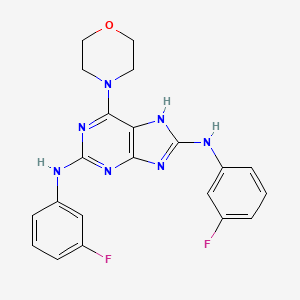
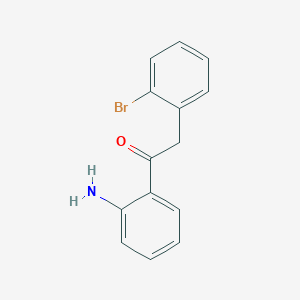
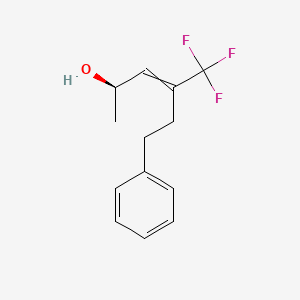
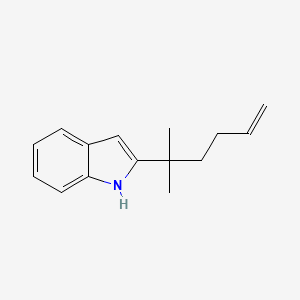

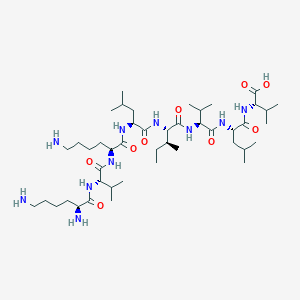
![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
